(S)-FlorhydralR
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Overview
Description
(S)-FlorhydralR is a chiral compound known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-FlorhydralR typically involves enantioselective reactions to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. This process involves the reduction of a prochiral substrate in the presence of a chiral ligand, resulting in the formation of this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods include the use of chiral catalysts and ligands to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(S)-FlorhydralR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(S)-FlorhydralR has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-FlorhydralR involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include:
Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: The compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-FlorhydralR: The enantiomer of (S)-FlorhydralR, with different stereochemistry and potentially different biological activity.
Florhydral: The racemic mixture containing both (S) and ® enantiomers.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific biological activity.
Properties
IUPAC Name |
(3S)-3-(3-propan-2-ylphenyl)butanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBQTOZYGEWCJ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)C1=CC=CC(=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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